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molecular formula C10H14BrN5O2 B1526041 5-Bromo-2-(4-methylpiperazin-1-yl)-3-nitropyridin-4-amine CAS No. 1334136-63-8

5-Bromo-2-(4-methylpiperazin-1-yl)-3-nitropyridin-4-amine

Cat. No. B1526041
M. Wt: 316.15 g/mol
InChI Key: HWJXNXSRBIYASQ-UHFFFAOYSA-N
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Patent
US08569300B2

Procedure details

A 250 mL round bottom flask was charged with 5-bromo-2-(4-methylpiperazin-1-yl)-3-nitropyridin-4-amine (1.5 g, 4.7 mmol), Na2S2O4 (2.0 g, 11 mmol), water (10 mL) and ethanol (20 mL). The mixture was heated at reflux for 0.5 h. Work-up: the solvent was evaporated. The residue was re-suspended in triethylamine (15 mL) and ethyl acetate (300 mL), and then filtered. The filtrate was concentrated in vacuo, to afford 1.1 g (80%) of the product as a pale-red solid. MS m/z: 286 (M+H+).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([NH2:18])=[C:4]([N+:15]([O-])=O)[C:5]([N:8]2[CH2:13][CH2:12][N:11]([CH3:14])[CH2:10][CH2:9]2)=[N:6][CH:7]=1.[O-]S(S([O-])=O)=O.[Na+].[Na+].O>C(O)C>[Br:1][C:2]1[C:3]([NH2:18])=[C:4]([NH2:15])[C:5]([N:8]2[CH2:9][CH2:10][N:11]([CH3:14])[CH2:12][CH2:13]2)=[N:6][CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
BrC=1C(=C(C(=NC1)N1CCN(CC1)C)[N+](=O)[O-])N
Name
Quantity
2 g
Type
reactant
Smiles
[O-]S(=O)S(=O)[O-].[Na+].[Na+]
Name
Quantity
10 mL
Type
reactant
Smiles
O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 0.5 h
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
FILTRATION
Type
FILTRATION
Details
ethyl acetate (300 mL), and then filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=C(C(=NC1)N1CCN(CC1)C)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 81.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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